![molecular formula C12H23NOS B14271709 N-[4-(Tert-butylsulfanyl)butyl]-2-methylprop-2-enamide CAS No. 185612-17-3](/img/structure/B14271709.png)
N-[4-(Tert-butylsulfanyl)butyl]-2-methylprop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(Tert-butylsulfanyl)butyl]-2-methylprop-2-enamide is an organic compound characterized by the presence of a tert-butylsulfanyl group attached to a butyl chain, which is further connected to a 2-methylprop-2-enamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Tert-butylsulfanyl)butyl]-2-methylprop-2-enamide typically involves the reaction of tert-butylthiol with a suitable butyl halide to form the tert-butylsulfanylbutyl intermediate. This intermediate is then reacted with 2-methylprop-2-enamide under appropriate conditions to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) under a nitrogen atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-(Tert-butylsulfanyl)butyl]-2-methylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form amines.
Substitution: The butyl chain can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as sodium azide or potassium cyanide can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted butyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-[4-(Tert-butylsulfanyl)butyl]-2-methylprop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-[4-(Tert-butylsulfanyl)butyl]-2-methylprop-2-enamide involves its interaction with specific molecular targets and pathways. The tert-butylsulfanyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. The amide moiety may also play a role in binding to specific receptors or enzymes, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[4-(Tert-butylsulfanyl)butyl]acetamide
- N-[4-(Tert-butylsulfanyl)butyl]formamide
- N-[4-(Tert-butylsulfanyl)butyl]benzamide
Uniqueness
N-[4-(Tert-butylsulfanyl)butyl]-2-methylprop-2-enamide is unique due to the presence of the 2-methylprop-2-enamide moiety, which imparts distinct chemical and biological properties compared to other similar compounds. This structural feature may influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
185612-17-3 |
|---|---|
Molekularformel |
C12H23NOS |
Molekulargewicht |
229.38 g/mol |
IUPAC-Name |
N-(4-tert-butylsulfanylbutyl)-2-methylprop-2-enamide |
InChI |
InChI=1S/C12H23NOS/c1-10(2)11(14)13-8-6-7-9-15-12(3,4)5/h1,6-9H2,2-5H3,(H,13,14) |
InChI-Schlüssel |
IAHMRFOVOUAVGX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)NCCCCSC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-(2,4-Dinitrophenyl)hydrazinylidene]naphthalen-2(3H)-one](/img/structure/B14271635.png)
![5-Methyl-3-[(2-oxopropyl)amino]phenazin-5-ium perchlorate](/img/structure/B14271642.png)
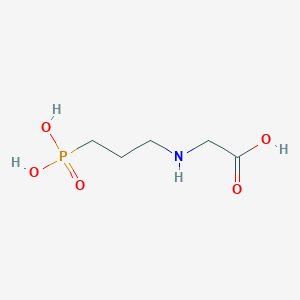

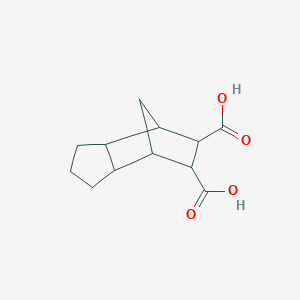
![4-Methyl-7-{[(naphthalen-2-yl)methyl]amino}-2H-1-benzopyran-2-one](/img/structure/B14271683.png)
![7-Fluorobenzo[h]quinoline](/img/structure/B14271687.png)


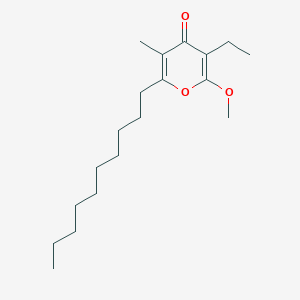
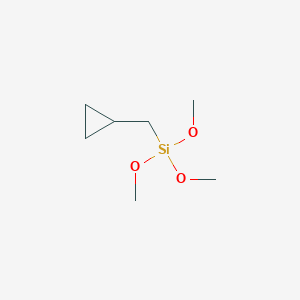
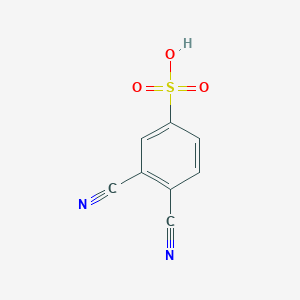

![5,5'-(Ethane-1,2-diyl)bis[3-(2-methylphenyl)-1,2,4-oxadiazole]](/img/structure/B14271731.png)
